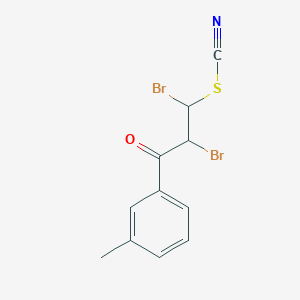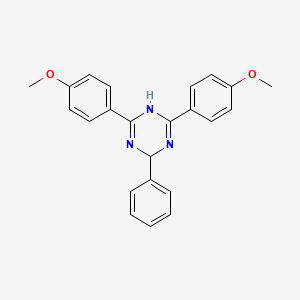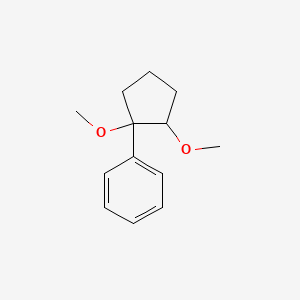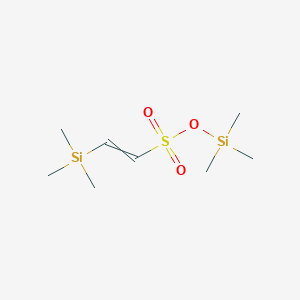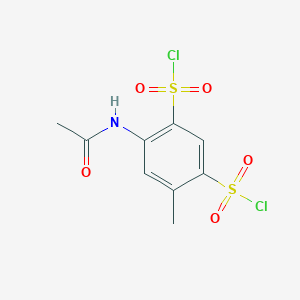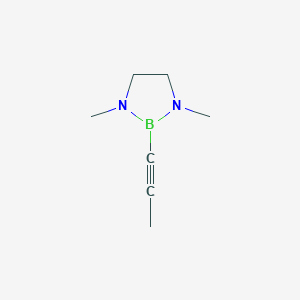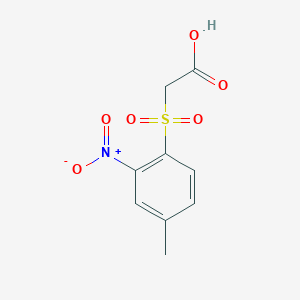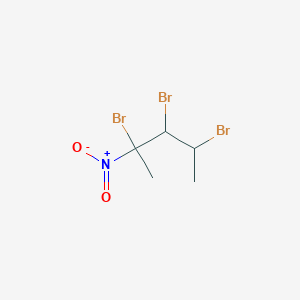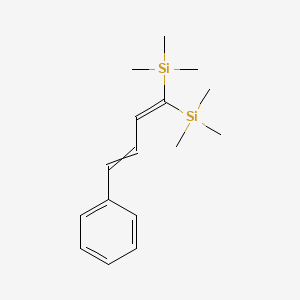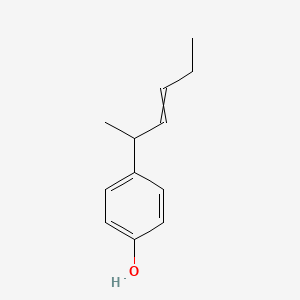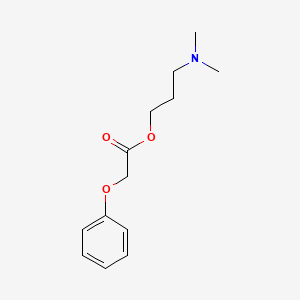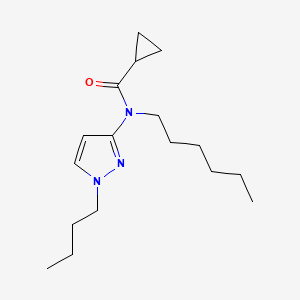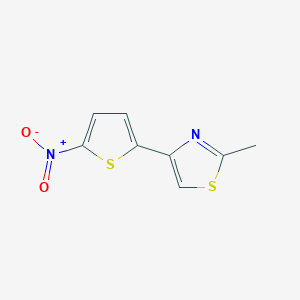![molecular formula C16H23NO4 B14530576 2-[2-(Diethylamino)ethoxy]-3-propanoylbenzoic acid CAS No. 62755-81-1](/img/structure/B14530576.png)
2-[2-(Diethylamino)ethoxy]-3-propanoylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Diethylamino)ethoxy]-3-propanoylbenzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a diethylaminoethoxy group and a propanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Diethylamino)ethoxy]-3-propanoylbenzoic acid typically involves multiple steps:
Starting Material: The synthesis begins with a benzoic acid derivative.
Introduction of the Propanoyl Group: The propanoyl group can be introduced via Friedel-Crafts acylation using propanoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of the Diethylaminoethoxy Group: The diethylaminoethoxy group can be introduced through a nucleophilic substitution reaction. This involves reacting the intermediate with 2-(diethylamino)ethanol in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Diethylamino)ethoxy]-3-propanoylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines, depending on the functional groups present.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-[2-(Diethylamino)ethoxy]-3-propanoylbenzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be employed in the synthesis of specialty chemicals and as an intermediate in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 2-[2-(Diethylamino)ethoxy]-3-propanoylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethoxy group can enhance the compound’s ability to cross biological membranes, allowing it to reach intracellular targets. The propanoyl group can interact with active sites of enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
2-[2-(Dimethylamino)ethoxy]-3-propanoylbenzoic acid: Similar structure but with dimethylamino group instead of diethylamino.
2-[2-(Diethylamino)ethoxy]ethanol: Lacks the propanoyl group, making it less complex.
2-[2-(Diethylamino)ethoxy]ethyl benzoate: Contains an ester group instead of a carboxylic acid.
Uniqueness
2-[2-(Diethylamino)ethoxy]-3-propanoylbenzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the diethylaminoethoxy and propanoyl groups allows for versatile applications in various fields, distinguishing it from similar compounds.
Properties
CAS No. |
62755-81-1 |
|---|---|
Molecular Formula |
C16H23NO4 |
Molecular Weight |
293.36 g/mol |
IUPAC Name |
2-[2-(diethylamino)ethoxy]-3-propanoylbenzoic acid |
InChI |
InChI=1S/C16H23NO4/c1-4-14(18)12-8-7-9-13(16(19)20)15(12)21-11-10-17(5-2)6-3/h7-9H,4-6,10-11H2,1-3H3,(H,19,20) |
InChI Key |
CESNVQQBSIZEMO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)C(=O)O)OCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


